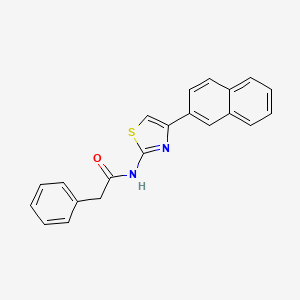

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide, also known as NATPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NATPA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and future directions.

Wissenschaftliche Forschungsanwendungen

Anti-Parkinson's Activity

A study by Gomathy et al. (2012) synthesized novel derivatives of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide and evaluated their anti-Parkinson's activity. The derivatives showed significant free radical scavenging activity, and one specific derivative exhibited considerable anti-Parkinson's activity in an animal model, suggesting potential for Parkinson's disease treatment.

Anticancer and Anti-HIV Activity

Research by Hamad et al. (2010) synthesized new naphthalene derivatives and screened them for anti-HIV activity. One derivative displayed potent inhibitory activity against HIV-1, indicating its potential as an antiviral agent. Additionally, Salahuddin et al. (2014) synthesized derivatives for anticancer evaluation, finding some compounds with notable activity against breast cancer cell lines.

Analgesic and Anti-Inflammatory Actions

M. Faheem (2018) evaluated various derivatives, including N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide, for their analgesic and anti-inflammatory potential. The study showed good affinity and effects in analgesic and anti-inflammatory assays, indicating their potential therapeutic applications.

Antihyperglycemic Activity

A study by Imran et al. (2009) explored the antihyperglycemic activity of certain derivatives in animal models. The compounds showed promising results in lowering blood glucose levels, suggesting a potential role in diabetes management.

Antibacterial and Antifungal Activities

Patel and Patel (2017) synthesized derivatives and evaluated them for their in vitro antibacterial and antifungal activities. Some compounds exhibited significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents.

Nonlinear Optical Properties

In a study by Sreenath et al. (2018), derivatives were analyzed for their nonlinear optical properties using Z-scan techniques. The results indicated potential applications in optoelectronics and photonics due to their favorable nonlinear characteristics.

Environmental Analysis

Segura Carretero et al. (2004) used micellar electrokinetic capillary chromatography for environmental analysis, including the detection of naphthalene acetamide derivatives in vegetables. This signifies the compound's relevance in environmental monitoring and analysis.

Wastewater Treatment

Patel et al. (2019) conducted a study on the degradation of naproxen, a compound structurally similar to N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenylacetamide, in wastewater treatment. Their research could provide insights into the environmental fate and treatment of similar compounds.

Wirkmechanismus

Target of Action

Compounds with a thiazole moiety are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Thiazole-containing compounds are known for their diverse biological activities, which can be attributed to their ability to form stable complexes with biological targets . The aromaticity of the thiazole ring allows it to participate in various reactions, including donor-acceptor and nucleophilic reactions .

Biochemical Pathways

Thiazole-containing compounds are known to influence various biochemical pathways, potentially activating or inhibiting enzymes or stimulating or blocking receptors .

Result of Action

Thiazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole-containing compounds .

Eigenschaften

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-20(12-15-6-2-1-3-7-15)23-21-22-19(14-25-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13-14H,12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJKUPCAQJFPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)

![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)

![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)